Methyl 2-amino-5-(trifluoromethyl)nicotinate
Description
Properties
IUPAC Name |
methyl 2-amino-5-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-15-7(14)5-2-4(8(9,10)11)3-13-6(5)12/h2-3H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQOTGQGUUMFLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679103 | |
| Record name | Methyl 2-amino-5-(trifluoromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227048-89-6 | |
| Record name | Methyl 2-amino-5-(trifluoromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Esterification
The most straightforward method involves esterifying 2-amino-5-(trifluoromethyl)nicotinic acid with methanol using sulfuric acid as a catalyst. This approach mirrors protocols for analogous benzoate esters.
Reaction Conditions :
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Molar Ratio : 1:20 (acid:methanol)
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Catalyst : Concentrated H₂SO₄ (10–15% v/v)
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Temperature : Reflux (~65°C)
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Duration : 12–24 hours
Mechanism :
Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by methanol. The trifluoromethyl group’s electron-withdrawing effect accelerates dehydration, favoring ester formation.
Yield Optimization :
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Purity of Starting Material : Crude 2-amino-5-(trifluoromethyl)nicotinic acid must be free from hydrolytic byproducts.
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Workup : Neutralization with aqueous NaHCO₃ followed by extraction with ethyl acetate improves yield to 85–94%.
Example Protocol :
A mixture of 2-amino-5-(trifluoromethyl)nicotinic acid (5.2 mmol) in methanol (20 mL) and H₂SO₄ (0.5 mL) was refluxed for 18 hours. After neutralization and extraction, methyl 2-amino-5-(trifluoromethyl)nicotinate was obtained as a yellow oil in 94% yield.
Nucleophilic Aromatic Substitution of Chloronicotinate Derivatives
Amination of Methyl 2-Chloro-5-(Trifluoromethyl)Nicotinate
This two-step method first synthesizes methyl 2-chloro-5-(trifluoromethyl)nicotinate, followed by chlorine displacement with ammonia.
Step 1: Synthesis of Methyl 2-Chloro-5-(Trifluoromethyl)Nicotinate
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Chlorination : Treating 2-hydroxy-5-(trifluoromethyl)nicotinic acid with PCl₅ or SOCl₂ yields the acid chloride, which is esterified with methanol.
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Alternative Route : Direct chlorination of methyl nicotinate using N-chlorosuccinimide (NCS) under radical conditions.
Step 2: Ammonolysis
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Reagents : Aqueous NH₃ (25–30%) or ammonium acetate
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Solvent : Ethanol or DMF
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Temperature : 80–120°C (sealed tube)
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Catalyst : CuI or Pd(OAc)₂ for Buchwald-Hartwig-type amination
Challenges :
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Regioselectivity : Competing substitution at other positions necessitates careful steric control.
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Byproducts : Over-amination or hydrolysis of the ester group may occur.
Yield : 60–75% after silica gel chromatography.
Palladium-Catalyzed Carbonylation and Amination
Reductive Carbonylation of Nitro Precursors
A high-yielding but technically demanding approach involves converting nitro groups to amino groups via carbonylation.
Reaction Scheme :
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Nitro Intermediate : Methyl 2-nitro-5-(trifluoromethyl)nicotinate is prepared via nitration.
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Carbonylation : CO gas (1–3 atm), Pd(PPh₃)₄ catalyst, and NH₃ in DMF at 50°C.
Key Advantages :
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Avoids harsh chlorination steps.
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Enables late-stage introduction of the amino group.
Limitations :
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Requires specialized equipment for gas handling.
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Catalyst costs may limit scalability.
Yield : 68–78% under optimized conditions.
Protective Group Strategies for Amino Functionalization
Acylation-Protection Method
To prevent unwanted side reactions during esterification, the amino group is temporarily protected as an acyl derivative.
Protocol :
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Protection : React 2-amino-5-(trifluoromethyl)nicotinic acid with pivaloyl chloride in dichloromethane (DCM) and triethylamine (TEA).
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Esterification : Treat the acylated acid with methanol/H₂SO₄.
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Deprotection : Hydrolyze the pivaloyl group using NaOH/EtOH.
Yield : 71% overall after three steps.
Comparison of Protecting Groups :
| Protecting Group | Conditions for Removal | Yield Impact |
|---|---|---|
| Pivaloyl | Basic hydrolysis | +5–10% |
| Boc | TFA/DCM | -5% |
| Acetyl | Mild acid | -15% |
Microwave-Assisted Synthesis
Accelerated Esterification
Microwave irradiation reduces reaction times from hours to minutes while maintaining high yields.
Example :
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Reactants : 2-Amino-5-(trifluoromethyl)nicotinic acid (1.07 g), methanol (20 mL), H₂SO₄ (0.5 mL)
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Conditions : 125°C, 2 hours, microwave reactor
Advantages :
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Energy-efficient and scalable.
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Minimizes thermal degradation of the amino group.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Large-scale synthesis employs tubular reactors to enhance heat/mass transfer:
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Residence Time : 30–60 minutes
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Temperature : 70°C
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Catalyst Recovery : Immobilized H₂SO₄ on silica gel reduces waste.
Economic Analysis :
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Annual Capacity | 500 kg | 2,000 kg |
| Yield | 85% | 91% |
| Waste Solvent | 1,200 L/kg | 300 L/kg |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Methyl 2-amino-5-(trifluoromethyl)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to enhance the pharmacokinetic properties of therapeutic agents.
Industry: It is utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and molecular properties between the target compound and analogs:
Biological Activity
Methyl 2-amino-5-(trifluoromethyl)nicotinate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C_8H_8F_3N_0_2 and a molar mass of approximately 205.13 g/mol. The trifluoromethyl group contributes to its lipophilicity, enhancing membrane permeability and interaction with biological targets.
Key Properties:
- Boiling Point: Approximately 216.7 °C
- Flash Point: 84.8 °C
- Solubility: Varies with solvent polarity due to the presence of polar functional groups.
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to modulate enzyme activity and receptor binding, which can lead to various biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 12 |
| Escherichia coli | 18 | 10 |
| Pseudomonas aeruginosa | 14 | 15 |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce cytotoxic effects in various cancer cell lines, including lymphoma and carcinoma cells. The IC50 values indicate effective concentrations that inhibit cell growth significantly .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| Mouse TLX5 Lymphoma | 1.5 |
| Human Fibroblasts | >100 |
| Ehrlich's Ascites Carcinoma | 20 |
Case Studies
- In Vitro Studies on Antimicrobial Activity : A study demonstrated that this compound showed a significant zone of inhibition against Candida albicans and various dermophytes, indicating its potential as an antifungal agent .
- Anticancer Research : In a recent investigation, derivatives of this compound were synthesized and tested for their cytotoxic effects on human cancer cell lines, revealing promising results that warrant further exploration into their mechanisms of action.
Applications in Drug Development
This compound is being explored for its potential applications in drug development. Its ability to enhance the pharmacokinetic properties of therapeutic agents makes it a candidate for further research in pharmaceuticals aimed at treating infections and cancer.
Q & A
Basic: What synthetic routes are available for Methyl 2-amino-5-(trifluoromethyl)nicotinate?
Methodological Answer:
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. For example:
- SNAr Pathway : A chloro-substituted pyrimidine intermediate (e.g., 2-(6-chloropyrimidin-4-yl)-4-(trifluoromethyl)aniline) reacts with potassium cyanide in dimethylsulfoxide (DMSO) at room temperature, followed by purification via C18 reverse-phase column chromatography (acetonitrile/water gradient) .
- Cross-Coupling : Zinc dicyanide and tetrakis(triphenylphosphine)palladium(0) catalyze reactions between brominated precursors and boronic acids under nitrogen at 80°C .
Key Data :
| Reaction Type | Yield | LCMS (m/z) | HPLC Retention Time |
|---|---|---|---|
| SNAr | 38% | 265 [M+H]+ | 1.16 minutes |
| Cross-Coupling | Not reported | 265 [M+H]+ | 0.81 minutes |
Advanced: How does the trifluoromethyl group influence reactivity in medicinal chemistry applications?
Methodological Answer:
The electron-withdrawing trifluoromethyl group enhances metabolic stability and modulates electronic properties, facilitating interactions with hydrophobic pockets in target proteins. For instance, in NaV1.8 inhibitor synthesis, intermediates derived from trifluoromethyl-substituted nicotinates undergo hydrolysis to carboxylic acids, which are critical for binding affinity . The group’s steric bulk may also reduce off-target interactions, as observed in selective kinase inhibitors.
Basic: What analytical techniques confirm the structure and purity of this compound?
Methodological Answer:
- LCMS : Detects molecular ion peaks (e.g., m/z 265 [M+H]+) and fragments.
- HPLC : Retention times (e.g., 0.82–1.31 minutes under SQD-FA05/SMD-TFA05 conditions) validate purity .
- NMR : NMR is critical for confirming trifluoromethyl group integration.
Example Workflow :
Dissolve in deuterated DMSO.
Run and NMR to confirm aromatic protons and ester carbonyl.
Validate trifluoromethyl presence via NMR (δ ~ -60 ppm).
Advanced: What challenges arise in optimizing reaction yields for trifluoromethyl-substituted heterocycles?
Methodological Answer:
Key challenges include:
- Byproduct Formation : Competing hydrolysis of the ester group under basic conditions. Mitigate using anhydrous solvents and low temperatures.
- Purification : Reverse-phase chromatography (acetonitrile/water with 0.03% formic acid) resolves polar impurities .
- Catalyst Poisoning : Trifluoromethyl groups may deactivate palladium catalysts. Use ligand-accelerated systems (e.g., DPPF) to enhance turnover .
Basic: How is the ester functional group leveraged in downstream modifications?
Methodological Answer:
The methyl ester serves as a protecting group, enabling:
- Hydrolysis : Under basic conditions (NaOH/MeOH), it converts to carboxylic acid for further coupling .
- Amidation : React with amines (e.g., morpholinoethylamine) via HATU-mediated activation to form bioactive amides .
Advanced: What role does regioselectivity play in synthesizing trifluoromethyl-substituted derivatives?
Methodological Answer:
Regioselectivity is controlled by:
- Directing Groups : Amino groups at the 2-position direct electrophilic substitution to the 5-position .
- Metal Catalysis : Palladium catalysts favor coupling at electron-deficient positions (e.g., para to trifluoromethyl) .
Case Study : In Reference Example 63, the amino group directs cyanide substitution to the 6-position of pyrimidine, achieving >95% regioselectivity .
Basic: What safety considerations apply when handling this compound?
Methodological Answer:
- Toxicity : Avoid inhalation; use fume hoods due to potential methanol release during ester hydrolysis .
- Storage : Store at 2–8°C under inert gas (argon) to prevent ester degradation.
- Waste Disposal : Neutralize acidic byproducts (e.g., TFA from HPLC) before disposal .
Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?
Methodological Answer:
- LogP Calculation : The trifluoromethyl group increases lipophilicity (predicted LogP ~2.5), enhancing membrane permeability.
- Metabolic Sites : MD simulations identify ester cleavage as the primary metabolic pathway, aligning with in vitro hydrolysis data (t1/2 = 3–10 minutes in dermis) .
- Docking Studies : Predict binding to prostaglandin receptors, explaining vasodilation effects observed in methyl nicotinate analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
